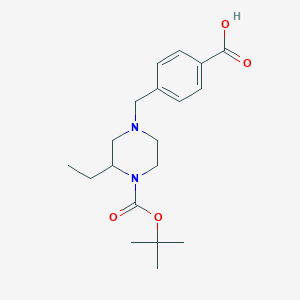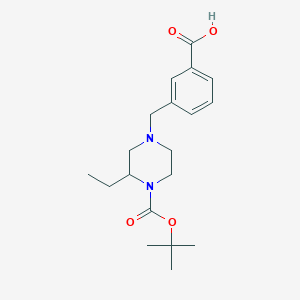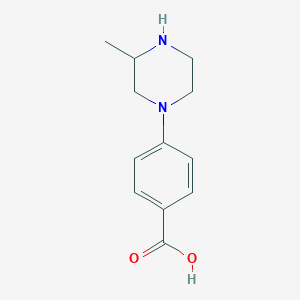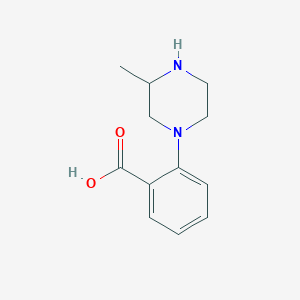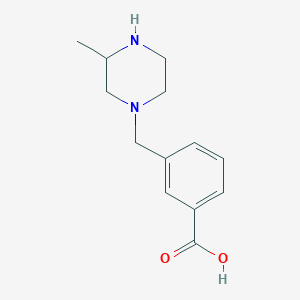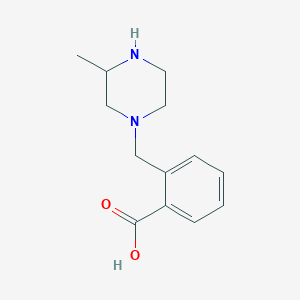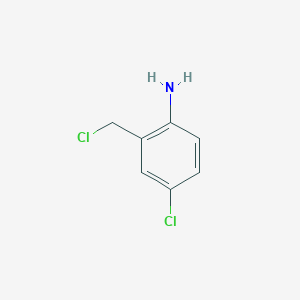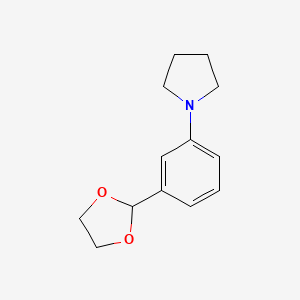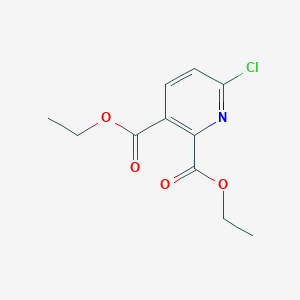![molecular formula C11H11N3O2 B3185432 2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane CAS No. 1141669-93-3](/img/structure/B3185432.png)
2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane
Übersicht
Beschreibung
2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane , also known as 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one , is a heterocyclic compound with an intriguing structure. It belongs to the class of 1,2,4-triazole derivatives, which have gained prominence in medicinal chemistry due to their diverse biological activities .
Synthesis Analysis
The synthesis of this compound involves the reaction of appropriate precursors. For instance, one synthetic route could be the condensation of 1,3-diphenylpropan-2-yl hydrazine with 1,2,4-triazole-1-carbaldehyde followed by cyclization to form the dioxolane ring. Spectroscopic techniques such as IR, 1H-NMR, mass spectroscopy, and elemental analysis confirm the structures of these derivatives .
Molecular Structure Analysis
The molecular structure of 2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane comprises a central 1,3-dioxolane ring fused with a 1,2,4-triazole moiety. The triazole ring provides a versatile scaffold for potential interactions with biological targets. The arrangement of atoms, bond angles, and stereochemistry play a crucial role in its properties and reactivity .
Chemical Reactions Analysis
This compound can participate in various chemical reactions, including nucleophilic substitutions, cyclizations, and oxidation processes. Its reactivity depends on the functional groups attached to the triazole and dioxolane rings. For instance, it may undergo ring-opening reactions or form adducts with electrophiles .
Physical And Chemical Properties Analysis
Wirkmechanismus
While specific studies on the mechanism of action for 2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane are limited, we can speculate based on its structural features. Potential targets may include enzymes, receptors, or cellular components. Molecular docking studies against relevant proteins (e.g., aromatase) can shed light on its binding modes and interactions .
Eigenschaften
IUPAC Name |
1-[3-(1,3-dioxolan-2-yl)phenyl]-1,2,4-triazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-9(11-15-4-5-16-11)6-10(3-1)14-8-12-7-13-14/h1-3,6-8,11H,4-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAJLZJMDLMGQKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)N3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1,2,4-Triazol-1-YL)phenyl]-1,3-dioxolane | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



